1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
“1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H11N3. It has a molecular weight of 137.18 . It is also known by the synonym "5-Amino-3-cyclopropyl-1-methyl-1H-pyrazole" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3
. This indicates the presence of a cyclopropyl group attached to the pyrazole ring at the 3rd position and a methyl group attached at the 1st position. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 120-123°C . The compound is stored at ambient temperature .Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It’s known that the compound has a desirable fitting pattern in the active site of certain proteins, characterized by lower binding free energy .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s interaction with its targets could potentially alter various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine . For instance, the compound should be stored under inert gas at 2–8°C .
Biochemical Analysis
Biochemical Properties
The amine group in 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known that the amine group in the compound has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds
Properties
IUPAC Name |
2-cyclopropyl-5-methylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDGNBDGLZQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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